[2-(3,4-Dichlorophenoxy)butyl](methyl)amine
CAS No.: 1248775-08-7
Cat. No.: VC2997105
Molecular Formula: C11H15Cl2NO
Molecular Weight: 248.15 g/mol
* For research use only. Not for human or veterinary use.
amine - 1248775-08-7](/images/structure/VC2997105.png)
Specification
CAS No. | 1248775-08-7 |
---|---|
Molecular Formula | C11H15Cl2NO |
Molecular Weight | 248.15 g/mol |
IUPAC Name | 2-(3,4-dichlorophenoxy)-N-methylbutan-1-amine |
Standard InChI | InChI=1S/C11H15Cl2NO/c1-3-8(7-14-2)15-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3 |
Standard InChI Key | COARTXZNHUMTTK-UHFFFAOYSA-N |
SMILES | CCC(CNC)OC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES | CCC(CNC)OC1=CC(=C(C=C1)Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
[2-(3,4-Dichlorophenoxy)butyl]methylamine features a 3,4-dichlorophenoxy group attached to a butyl chain that is connected to a methylamine moiety. The compound contains several key structural components that define its chemical behavior:
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A 3,4-dichlorophenoxy group, which contains two chlorine atoms at positions 3 and 4 of the phenyl ring
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An ether linkage connecting the aromatic ring to the butyl chain
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A four-carbon butyl chain that serves as a spacer
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A secondary amine group with one methyl substituent
This structural arrangement bears some similarities to other dichlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives, although with distinct differences in the alkyl chain length and terminal functional group.
Physical Properties
Based on structural analysis and comparison with related compounds, [2-(3,4-dichlorophenoxy)butyl]methylamine likely possesses the following physical properties:
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Physical state: Likely a colorless to pale yellow liquid at room temperature
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Solubility: Limited water solubility due to the hydrophobic dichlorophenoxy and butyl groups, but the amine functionality would provide some water solubility
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Boiling point: Estimated to be above 200°C at standard pressure, comparable to other phenoxyalkylamine compounds
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Density: Likely between 1.1-1.3 g/cm³, similar to related chlorinated aromatic compounds
This compound would likely share some physical characteristics with other dichlorophenoxy compounds like 2,5-dichlorophenoxy derivatives, which have documented densities around 1.3-1.4 g/cm³ .
Chemical Properties
The chemical behavior of [2-(3,4-dichlorophenoxy)butyl]methylamine would be influenced by several key functional groups:
Like related amine compounds, it would likely form salts with acids, potentially enhancing water solubility while maintaining biological activity .
Structure-Activity Relationships
Comparison with Related Structures
The structure of [2-(3,4-dichlorophenoxy)butyl]methylamine can be compared with related compounds to infer potential biological activity:
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The 3,4-dichlorophenoxy group differs from the 2,4-dichlorophenoxy arrangement found in 2,4-D herbicides, which may affect biological activity
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The butyl linker provides a specific spatial arrangement between the aromatic ring and the amine group, which could influence receptor binding
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The secondary amine (methylamine) functionality differs from the carboxylic acid group in phenoxyacetic acid herbicides, potentially altering biological properties and solubility characteristics
Structure-Function Correlations
Based on structure-activity relationships observed in related compounds:
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The position of chlorine atoms on the aromatic ring significantly impacts biological activity, with different isomers showing varied potency and selectivity
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The length of the alkyl chain between the phenoxy and amine groups is critical for optimal binding to biological targets
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The nature of the amine substituent (in this case, methyl) affects basicity, lipophilicity, and potentially the compound's distribution in biological systems
Analytical Methods for Characterization
Spectroscopic Identification
Key analytical techniques for characterizing [2-(3,4-dichlorophenoxy)butyl]methylamine would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR would show characteristic signals for the aromatic protons, methylene groups of the butyl chain, and the N-methyl protons
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Infrared (IR) spectroscopy: Would display characteristic bands for the ether linkage, aromatic C-Cl bonds, and N-H stretching
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Mass spectrometry: Would show a molecular ion peak corresponding to the molecular weight and characteristic fragmentation patterns
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UV-Visible spectroscopy: Would exhibit absorption bands typical of substituted aromatic systems
Chromatographic Analysis
Potential chromatographic methods for analysis would include:
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High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection
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Gas Chromatography (GC), possibly requiring derivatization due to the amine functionality
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Thin-Layer Chromatography (TLC) for rapid analysis and reaction monitoring
These methods would be similar to those used for related phenoxy compounds and amines described in the literature .
Environmental and Toxicological Considerations
Environmental Fate
Based on structural features and comparison with related compounds:
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The compound would likely show moderate persistence in the environment
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Biodegradation pathways might involve initial cleavage of the ether bond, similar to what is observed with other phenoxy compounds
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Photodegradation may occur, particularly affecting the aromatic ring system, with half-lives potentially similar to those observed for related compounds (e.g., aqueous photolysis half-life of approximately 13 days as seen with 2,4-D)
Comparative Analysis with Related Compounds
Comparison with Phenoxyacetic Acid Derivatives
Several structural and functional differences distinguish [2-(3,4-dichlorophenoxy)butyl]methylamine from phenoxyacetic acid herbicides:
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The replacement of the carboxylic acid with a secondary amine would significantly alter water solubility, pKa, and biological distribution
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The extended butyl chain (versus acetic acid) would affect molecular flexibility and binding characteristics
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The 3,4-dichloro substitution pattern differs from the 2,4-dichloro arrangement in common herbicides, potentially altering receptor interactions
Research Gaps and Future Directions
Current Knowledge Limitations
Several research gaps exist regarding [2-(3,4-dichlorophenoxy)butyl]methylamine:
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Limited published data on synthesis methodologies specific to this compound
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Insufficient experimental data on physical and chemical properties
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Lack of comprehensive toxicological and environmental fate studies
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Incomplete understanding of structure-activity relationships for this specific structural arrangement
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